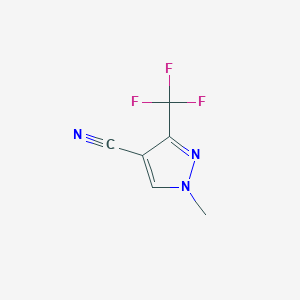

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The trifluoromethyl group attached to the pyrazole ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

準備方法

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a solvent such as methanol under reflux conditions . The resulting product is then purified through distillation or recrystallization.

In industrial production, the synthesis can be scaled up using a flow reactor, which allows for better control of reaction conditions and yields. The use of lithiation followed by electrophilic trapping is another approach to functionalize the pyrazole ring .

化学反応の分析

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been studied for its potential biological activities, particularly as an anti-inflammatory and antifungal agent.

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory diseases. For example, compounds similar to this pyrazole have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium.

- Antifungal Properties : Several studies have reported the antifungal efficacy of this compound against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. In vitro assays demonstrated that some derivatives achieved over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural use, particularly in developing fungicides. Its effectiveness against various fungal pathogens can contribute to crop protection strategies.

- Field Studies : Field trials have shown that formulations containing this compound effectively control fungal infections in crops, illustrating its practical application in sustainable agriculture .

Material Science

Due to its unique molecular structure, this compound is also being explored for applications in material science, particularly in developing functional materials with specific electronic or optical properties.

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced rat paw edema models, derivatives of this compound exhibited significant anti-inflammatory effects. Histopathological evaluations indicated minimal degenerative changes in treated tissues, supporting the compound's potential as a therapeutic agent.

Case Study 2: Agricultural Efficacy

Field studies utilizing formulations containing this pyrazole derivative demonstrated effective control of fungal infections in crops. The results suggest that the compound could play a vital role in integrated pest management strategies, contributing to environmental sustainability and reducing reliance on traditional fungicides .

作用機序

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

類似化合物との比較

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

1-Methyl-5-(trifluoromethyl)-1H-pyrazole: This compound has the trifluoromethyl group attached at the 5-position instead of the 3-position.

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound contains a thieno ring fused to the pyrazole ring, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which can influence its reactivity and interactions with other molecules.

生物活性

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a member of the pyrazole family, which is known for a wide range of biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is essential for its development as a therapeutic agent.

- IUPAC Name : this compound

- Molecular Formula : C₆H₄F₃N₃

- Melting Point : 160 °C

- Storage Temperature : Ambient

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group. This group enhances lipophilicity, potentially improving absorption and distribution within biological systems. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase and enoyl reductase from Toxoplasma gondii, leading to disrupted metabolic pathways and cellular energy production.

- Interference with Cellular Processes : The presence of the carbonitrile group suggests potential interactions with cellular receptors or enzymes, which could modulate various biochemical pathways.

Biological Activities

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal infections.

- Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties, making them candidates for treating conditions like arthritis.

- Anticancer Potential : Some pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption due to its lipophilic nature. The trifluoromethyl group enhances membrane permeability, potentially leading to improved bioavailability. Further studies are needed to elucidate its metabolism and excretion pathways.

特性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRPXQBZZYMFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。